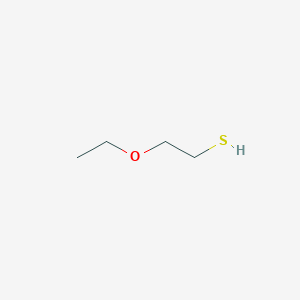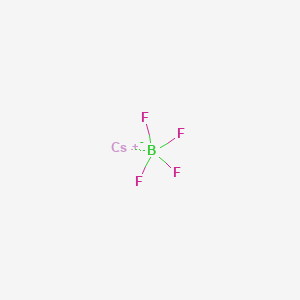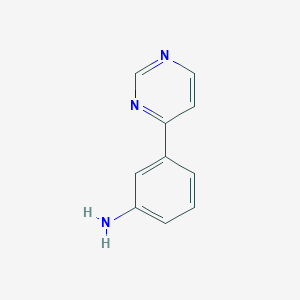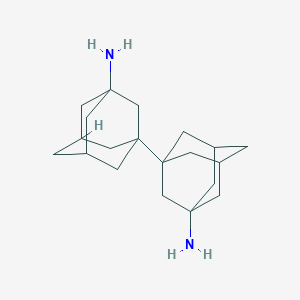
3-(3-Amino-1-adamantyl)adamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-1-adamantyl)adamantan-1-amine, also known as 3-AAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a derivative of adamantane, a highly stable and rigid hydrocarbon structure that has been used as a building block for various drugs and materials. The unique properties of 3-AAA make it a promising candidate for studying the mechanisms of certain biochemical processes and developing new therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of 3-(3-Amino-1-adamantyl)adamantan-1-amine is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. Specifically, 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. By modulating the activity of this receptor, 3-(3-Amino-1-adamantyl)adamantan-1-amine may have the potential to enhance cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential applications in neuroscience, 3-(3-Amino-1-adamantyl)adamantan-1-amine has also been studied for its effects on other biochemical and physiological processes. Studies have shown that 3-(3-Amino-1-adamantyl)adamantan-1-amine has antioxidant properties, which may make it a potential therapeutic agent for conditions such as Alzheimer's disease and cardiovascular disease. Additionally, 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to inhibit the growth of certain cancer cells, suggesting that it may have anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(3-Amino-1-adamantyl)adamantan-1-amine is its high stability and low toxicity, which make it a suitable candidate for use in laboratory experiments. Additionally, the synthesis of 3-(3-Amino-1-adamantyl)adamantan-1-amine is relatively straightforward and can be performed using commercially available starting materials. However, one limitation of 3-(3-Amino-1-adamantyl)adamantan-1-amine is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(3-Amino-1-adamantyl)adamantan-1-amine. One area of interest is in the development of new therapeutic agents for neurological disorders based on the properties of 3-(3-Amino-1-adamantyl)adamantan-1-amine. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-Amino-1-adamantyl)adamantan-1-amine and its effects on various biochemical and physiological processes. Finally, investigations into the synthesis of derivatives of 3-(3-Amino-1-adamantyl)adamantan-1-amine may lead to the development of new materials and drugs with unique properties and applications.
Métodos De Síntesis
The synthesis of 3-(3-Amino-1-adamantyl)adamantan-1-amine involves several steps starting from commercially available starting materials. The first step is the reaction of 1-adamantanamine with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then reacted with 3-aminoadamantane to yield 3-(3-Amino-1-adamantyl)adamantan-1-amine. The reaction conditions and purification methods have been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
3-(3-Amino-1-adamantyl)adamantan-1-amine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the field of neuroscience, where 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to bind to and modulate the activity of certain ion channels and receptors in the brain. This has led to investigations into the potential use of 3-(3-Amino-1-adamantyl)adamantan-1-amine as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
Número CAS |
18220-68-3 |
|---|---|
Nombre del producto |
3-(3-Amino-1-adamantyl)adamantan-1-amine |
Fórmula molecular |
C20H32N2 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
3-(3-amino-1-adamantyl)adamantan-1-amine |
InChI |
InChI=1S/C20H32N2/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18/h13-16H,1-12,21-22H2 |
Clave InChI |
SOKRCBPOBAYQBS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



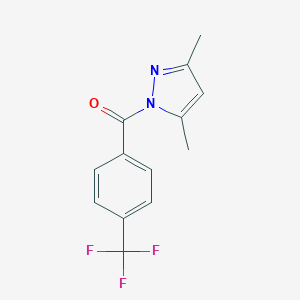
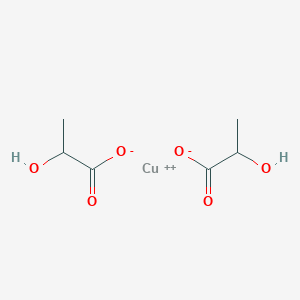

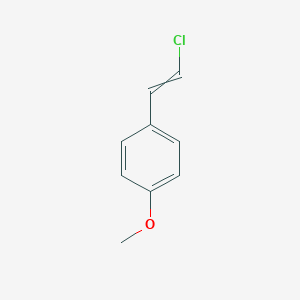
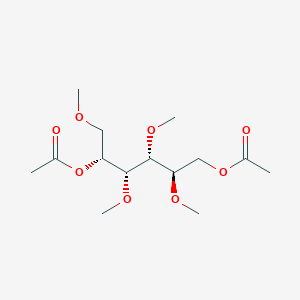
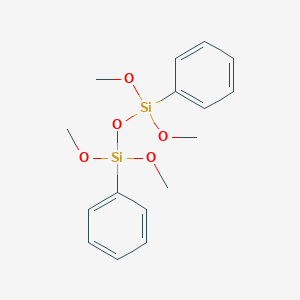
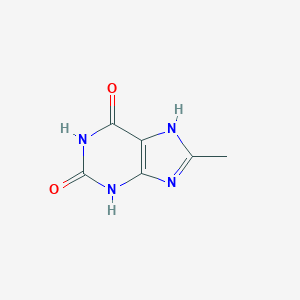
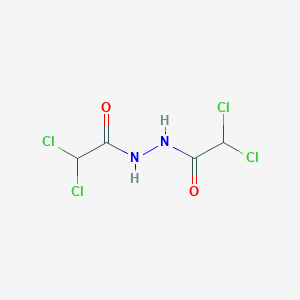
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)


